Ald-Ph-amido-PEG3-C-COOH is a chemical compound that serves as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is classified as a polyethylene glycol (PEG)-based linker, which is crucial for enhancing the solubility and stability of drug conjugates in biological systems. The use of PEG linkers has become increasingly popular in bioconjugation due to their ability to improve pharmacokinetics and reduce immunogenicity.
The compound can be sourced from various chemical suppliers, including MedChemExpress and GlpBio, which provide it for research purposes only. It is not intended for human use and is typically utilized in laboratory settings for the development of targeted therapies.
Ald-Ph-amido-PEG3-C-COOH falls under the category of PROTAC (proteolysis-targeting chimeras) linkers and ADC linkers. These linkers are essential in the development of targeted therapeutic agents that can selectively degrade proteins associated with diseases, particularly cancer.
The synthesis of Ald-Ph-amido-PEG3-C-COOH involves several steps, primarily focusing on the preparation of the polyethylene glycol chain followed by the introduction of functional groups.
The synthesis may require specific reaction conditions such as temperature control, pH adjustments, and the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). Reaction monitoring can be performed using thin-layer chromatography (TLC) or mass spectrometry.
Ald-Ph-amido-PEG3-C-COOH contains a phenyl group linked to a polyethylene glycol chain terminating with a carboxylic acid group. The general structure can be represented as follows:
The precise molecular weight and structural data can vary depending on the length of the PEG chain used in the synthesis. For example, a common variant might have a molecular weight around 300 g/mol for the PEG portion alone.
Ald-Ph-amido-PEG3-C-COOH can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) for efficient amide bond formation.
The mechanism of action for Ald-Ph-amido-PEG3-C-COOH revolves around its role as a linker in ADCs:
This targeted approach minimizes damage to healthy cells while maximizing therapeutic effects on cancerous tissues.
Ald-Ph-amido-PEG3-C-COOH is primarily used in scientific research for:
Non-cleavable linkers constitute ~20% of clinical-stage ADCs and require complete antibody degradation in lysosomes to release payloads. Unlike cleavable systems (e.g., protease-sensitive valine-citrulline), non-cleavable linkers provide unparalleled plasma stability, minimizing off-target toxicity. Early iterations like trastuzumab emtansine (Kadcyla®) used thioether-linked N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (MCC), but suffered from aggregation due to hydrophobicity. The incorporation of PEG spacers marked a critical advancement:
Table 1: Evolution of Key Non-Cleavable Linker Architectures in ADCs
Linker Generation | Example Structure | Limitations | PEG Integration Impact |
---|---|---|---|
1st (Pre-2010) | MCC (Kadcyla®) | High aggregation, low DAR capacity | None |
2nd (2010–2018) | Maleimide-PEG4 (Experimental) | Improved solubility, moderate DAR | Reduced hydrophobicity, enhanced DAR |
3rd (2018–Present) | Ald-Ph-amido-PEG3-C-COOH | Site-specific conjugation, high stability | Optimized spacer length, solubility |
PEG integration mitigates hydrophobicity-driven aggregation—a major cause of accelerated blood clearance and hepatotoxicity. The carboxylate terminus in Ald-Ph-amido-PEG3-C-COOH enables covalent attachment to amine-containing payloads (e.g., microtubule inhibitors), while the aldehyde facilitates controlled antibody coupling. This design achieves drug-to-antibody ratios (DAR) of 3–4 with minimal heterogeneity, contrasting starkly with early stochastic lysine conjugations [1] [4] [10].
Benzaldehyde groups enable bio-orthogonal oxime ligation with antibody N-terminal serine or engineered glycan residues, circumventing traditional cysteine/maleimide chemistry. This approach offers three strategic advantages:
Ald-Ph-amido-PEG3-C-COOH capitalizes on these traits, positioning the benzaldehyde distal to the payload linkage site to prevent steric hindrance during antibody coupling.
The PEG3 spacer in Ald-Ph-amido-PEG3-C-COOH balances molecular flexibility with constrained length, optimizing ADC performance:
Table 2: Impact of PEG Spacer Length on ADC Properties
PEG Length | Relative Solubility | Metabolic Stability | Optimal Use Case |
---|---|---|---|
PEG2 | ++ | +++ | Small payloads |
PEG3 | +++ | +++ | Standard toxins (e.g., MMAE) |
PEG8 | ++++ | ++ | Bulky payloads (e.g., PBDs) |
PEG24 | +++++ | + | Long-circulating conjugates |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0